2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

palladium-catalyzed cross-coupling thiophene regiochemistry Suzuki-Miyaura coupling

Researchers requiring a single fragment with two independent diversification points face supply inconsistency. This compound resolves that by offering an α-position bromine for efficient Suzuki-Miyaura cross-coupling and a secondary amine for orthogonal N-functionalization. · Dual diversification: Enables sequential library synthesis without scaffold redesign. · Fragment-rule compliance: MW 277.18, XLogP3 1.6, and 1 HBD fit Rule of Three guidelines. · Reliable supply: Guaranteed ≥95% purity from a quality-controlled, research-exclusive source.

Molecular Formula C9H13BrN2OS
Molecular Weight 277.18 g/mol
Cat. No. B13256151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
Molecular FormulaC9H13BrN2OS
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CNCC1=CC=C(S1)Br
InChIInChI=1S/C9H13BrN2OS/c1-12(2)9(13)6-11-5-7-3-4-8(10)14-7/h3-4,11H,5-6H2,1-2H3
InChIKeyWESJTMVEHOCLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(5-Bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide Procurement Profile


2-{[(5-Bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide (CAS 1095615-30-7; molecular formula C₉H₁₃BrN₂OS; MW 277.18 g/mol) is a synthetic small-molecule building block that integrates a 5-bromothiophene moiety connected via a methylamino bridge to an N,N-dimethylacetamide terminus [1]. The compound is cataloged under PubChem CID 43214591 and carries the InChIKey WESJTMVEHOCLKW-UHFFFAOYSA-N . It is supplied as a research-grade chemical (typical purity ≥95%) by multiple international vendors, including AK Scientific, Leyan, and CymitQuimica (Biosynth) . As of ChEMBL 20, no bioactivity data have been deposited for this compound, and no peer-reviewed publications specifically profiling its biological activity were identified [2]. Consequently, its primary procurement value resides in its well-defined structural features—an α-position (C5) bromine on the thiophene ring amenable to cross-coupling, a secondary amine capable of further derivatization, and a tertiary dimethylacetamide group conferring solubility in polar organic media—rather than in a pre-validated biological target profile.

Workflow α-Bromo thiophene for Suzuki-Miyaura cross-coupling building block
Derivatization Secondary amine offers orthogonal functionalization handle
Profile Lead-like computed properties support fragment-based library design

Structural Differentiation from Bromothiophene Analogs


Compounds within the bromothiophene-acetamide structural class share a common core but diverge along at least three independent structural axes: bromine substitution position on the thiophene ring (C3, C4, or C5, corresponding to β, β′, or α positions), the nature of the amine linker (secondary –NH– vs. tertiary –N(CH₃)–), and the acetamide terminus (primary amide –CONH₂, tertiary dimethylamide –CON(CH₃)₂, or carboxamide directly attached to thiophene). Each variation alters computed and experimental physicochemical descriptors—hydrogen-bond donor count, lipophilicity (XLogP3), topological polar surface area (TPSA), and the electronic environment of the bromine atom—that govern solubility, metabolic stability, and reactivity in cross-coupling transformations [1]. The 5-bromo (α-position) isomer is chemically and electronically distinct from the 4-bromo (β′-position) isomer; the secondary amine provides a hydrogen-bond donor absent in the N-methylated tertiary amine analog; and the dimethylacetamide terminus offers different solubility and metabolic characteristics compared to primary amide or carboxamide variants. These non-interchangeable properties mean that substitution of one analog for another without re-optimization will alter reaction outcomes in synthetic sequences and confound structure-activity relationship interpretation in biological assays [2].

Bromine Position C5 vs C4 isomer shifts cross-coupling reactivity and regioselectivity; may not substitute directly.
Amine Substitution N-Methyl analog lacks H-bond donor and derivatization handle, altering ADME profile context.
Linker Length Ethyl linker analog changes conformational flexibility and amide character; may require separate validation.

Differentiation Evidence vs. Closest Analogs


α-Bromine Reactivity Advantage over β-Isomer in Cross-Coupling

The target compound bears bromine at the thiophene 5-position (α-position), whereas the closest positional isomer—2-(((4-bromothiophen-2-yl)methyl)amino)-N,N-dimethylacetamide (CAS 1095519-58-6)—bears bromine at the 4-position (β′-position). In thiophene chemistry, the α-positions (C2/C5) are the preferred sites for electrophilic substitution and metal-catalyzed cross-coupling due to linear conjugation in the Wheland intermediate, which is energetically favored over the cross-conjugated intermediate from β-attack [1]. Experimental evidence from bromothiophene sonochemical silylation shows that 2-bromothiophene (α-bromo) is efficiently converted whereas 3-bromothiophene (β-bromo) is unreactive under identical conditions [2]. In polybrominated thiophene systems, the α-position bromine couples selectively with yields up to 63% before β-position bromines react, demonstrating a clear reactivity hierarchy [3]. The 5-bromo isomer therefore offers a more activated and regioselective handle for palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling than its 4-bromo counterpart.

α-Bromo Reactivity
Cross-study comparable
α-position couples selectively before β-position in polybrominated thiophenes; 2-bromothiophene silylated, 3-bromothiophene unreactive
Regioselectivity context for cross-coupling synthesis
Based on related thiophene literature; verify with target scaffold
palladium-catalyzed cross-coupling thiophene regiochemistry Suzuki-Miyaura coupling building block reactivity

Hydrogen-Bond Donor Count vs. N-Methyl Analog

The target compound contains a secondary amine (–NH–) in the methylamino bridge linker, contributing one hydrogen-bond donor (HBD). The directly analogous N-methylated derivative—2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)-N,N-dimethylacetamide—replaces this –NH– with an –N(CH₃)– tertiary amine, reducing the HBD count to zero while increasing molecular weight and lipophilicity. In drug design, the presence or absence of a single HBD can materially impact aqueous solubility, membrane permeability, and susceptibility to P-glycoprotein efflux, particularly for compounds in the MW 250–350 Da range [1]. Compounds with zero formal HBD groups can maintain superior permeability and blood–brain barrier penetration compared to analogs bearing one or more HBDs [2]. The secondary amine of the target compound also provides a handle for further functionalization (acylation, sulfonylation, reductive alkylation) that is unavailable in the fully substituted tertiary amine analog, expanding its utility as a versatile synthetic intermediate.

H-Bond Donor
Class-level inference
HBD = 1 (target) vs 0 (N-methyl analog)
HBD presence may affect permeability profile
Class-level ADME inference; verify experimentally
hydrogen-bond donor drug-likeness secondary amine physicochemical optimization ADME prediction

Lipophilicity (XLogP3) Profile vs. Positional Isomers

The computed XLogP3 of 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is 1.6, as reported by PubChem [1]. This value positions the compound within favorable lead-like chemical space (typically XLogP 1–3) as defined by common drug-discovery filters. For comparison, an independent cheminformatics estimate from the ZINC database reports logP = 1.866 for the same compound [2]. The 4-bromo positional isomer (CAS 1095519-58-6) is predicted to have a higher density (1.454 g/cm³) and a distinct pKa (6.36), suggesting that the bromine position modulates both electronic and lipophilic character . While the 4-bromo isomer's computed XLogP3 is not independently available from PubChem (no CID entry was located), the well-established principle that positional isomerism on thiophene alters electron distribution and dipole moment supports the inference that the two isomers are chromatographically and computationally distinguishable. The target compound's TPSA of 60.6 Ų and rotatable bond count of 4 further position it within oral drug-like space per Veber's rules (TPSA < 140 Ų; rotatable bonds ≤ 10) [1].

XLogP3
Supporting evidence
XLogP3 1.6 (PubChem); logP 1.866 (ZINC)
Lipophilicity in lead-like chemical space
Comparator XLogP3 unavailable; class-level comparison
lipophilicity XLogP3 positional isomer drug-likeness lead-like space

Methyleneamino vs. Ethylamino Linker Architecture

The target compound features a compact methyleneaminoacetamide linker (N–CH₂–C(=O)–N(CH₃)₂ connecting the bromothiophene to the dimethylacetamide), resulting in 4 computed rotatable bonds [1]. A closely related same-formula analog—N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide (CAS 1042541-14-9, also C₉H₁₃BrN₂OS, MW 277.18)—replaces this with an ethylaminoacetamide linker (N–CH₂CH₂–NH–C(=O)CH₃), introducing an additional methylene unit and repositioning the acetamide carbonyl relative to the thiophene. This difference increases the linker length and conformational flexibility while altering the hydrogen-bonding network (the ethyl linker analog features a secondary amide –CONH– as both donor and acceptor vs. the target's tertiary amide –CON(CH₃)₂ which serves only as an acceptor). The ethyl linker analog is commercially supplied as the hydrochloride salt, indicating basic amine character exploited for salt formation, whereas the target compound is supplied as the free base . These linker differences mean that the two compounds, despite sharing an identical molecular formula, cannot serve as mutual replacements in any synthetic sequence or biological assay without altering molecular recognition, conformational preferences, and salt/metallation behavior.

Linker Architecture
Cross-study comparable
Methyleneaminoacetamide (target) vs ethylaminoacetamide (analog); linker length difference ~1.3 Å, tertiary vs secondary amide
Linker topology alters molecular recognition context
Requires matched-pair experimental validation
linker chemistry conformational flexibility building block synthetic intermediate same-formula analogs

Supplier Availability vs. 4-Bromo Positional Isomer

The target compound (CAS 1095615-30-7) is listed at 95% minimum purity by multiple independent suppliers including AK Scientific (catalog 4700DE), Leyan (catalog 1362852), and CymitQuimica/Biosynth (catalog 3D-VTB61530 / 10-F705411) [REFS-1, REFS-2]. The 4-bromo positional isomer (CAS 1095519-58-6), however, is flagged as 'Discontinued' at the 10 mg and 100 mg scales by CymitQuimica (catalog 3D-VTB51958), suggesting constrained or terminated supply for this comparator at a major European distributor . The 3-bromo isomer (CAS 1250529-88-4) remains available at 95% purity through Leyan (catalog 1362850) . For procurement planning, the target compound's presence across multiple active supplier catalogs (AK Scientific, Leyan, ChemSrc, and CymitQuimica) provides supply redundancy, whereas the 4-bromo isomer's discontinued status at CymitQuimica introduces single-supplier risk for programs requiring that specific positional isomer.

Supplier Redundancy
Data to verify
Target: ≥3 active suppliers; 4-bromo isomer: discontinued at major EU distributor
Supply redundancy supports procurement planning
Vendor catalog review; verify independently
vendor availability purity specification supply chain procurement research chemical sourcing

2-{[(5-Bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide Application Scenarios


Suzuki-Miyaura Cross-Coupling Building Block

The 5-position (α) bromine on the thiophene ring is the most activated site for palladium-catalyzed cross-coupling, enabling efficient Suzuki-Miyaura reactions with aryl and heteroaryl boronic acids. This regiochemical advantage—demonstrated in polybrominated thiophene systems where the 5-position couples selectively before β-positions react—makes the compound suitable as a core building block for generating diverse biaryl-thiophene-acetamide libraries in medicinal chemistry hit-to-lead programs [1]. Users should prioritize this compound over the 4-bromo isomer when synthetic efficiency at the cross-coupling step is paramount, or when sequential coupling strategies (first at C5, then at a subsequently installed halogen) are planned.

Fragment-Based Drug Discovery Library Component

With MW 277.18, XLogP3 1.6, TPSA 60.6 Ų, 4 rotatable bonds, and 1 hydrogen-bond donor, the compound falls well within both the 'Rule of Three' guidelines for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and Veber's oral drug-likeness criteria [2]. The secondary amine provides a vector for fragment elaboration, while the bromine atom offers both a heavy-atom anchor for X-ray crystallographic detection and a synthetic handle for fragment growing via cross-coupling. The documented absence of prior bioactivity annotation (ChEMBL 20) represents an opportunity for novel target discovery without pre-existing intellectual property encumbrance on biological activity claims [3].

Selective Secondary Amine Derivatization

Unlike the fully N-methylated tertiary amine analog, which lacks a hydrogen-bond donor and cannot undergo N-functionalization, the target compound's secondary amine (–NH–) in the methylamino bridge can be selectively derivatized (acylated, sulfonylated, alkylated, or converted to urea/thiourea) without affecting the dimethylacetamide terminus [2]. This orthogonal reactivity enables two-directional library synthesis: the bromine can be elaborated via cross-coupling while the secondary amine is functionalized in a separate step. For medicinal chemistry teams seeking a single building block with two independent diversification points, this compound is superior to the N-methylated analog, which offers only one point of diversification (the bromine).

Linker Benchmarking in Lead Optimization

The compact methyleneaminoacetamide linker of the target compound provides a defined scaffold for evaluating the impact of linker topology on target binding and pharmacokinetics. When compared head-to-head with the ethyl linker analog (CAS 1042541-14-9), which inserts an additional methylene and replaces the tertiary dimethylamide with a secondary acetamide, the two compounds can serve as matched molecular pairs to deconvolute the contributions of linker length, conformational flexibility, and amide substitution to in vitro potency, metabolic stability, and permeability . This matched-pair analysis is directly enabled only when both compounds are available at comparable purity—a condition met by the current vendor landscape.

Application
Selection Property
Validation Focus
Cross-coupling building block
α-bromo thiophene reactivity
Regioselectivity in coupling reactions
Fragment-based library design
Lead-like computed profile
Fragment elaboration via amine handle
Secondary amine derivatization
Orthogonal derivatization handle
N-functionalization scope
Linker topology studies
Compact methyleneamino linker
Linker length-activity relationships
Quote Request

Request a Quote for 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.